The compound [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is a derivative of pyridazinone, a class of organic compounds characterized by a six-membered heterocyclic ring containing two nitrogen atoms. Pyridazinones are known for their diverse biological activities, making them significant in medicinal chemistry. This specific compound is notable for its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic treatments.
The synthesis and evaluation of pyridazinone derivatives, including the compound in question, have been documented in various scientific studies. Research has highlighted the synthesis of antipyrine/pyridazinone hybrids and their biological evaluations, demonstrating the relevance of these compounds in pharmacology .
This compound can be classified as:
The synthesis of [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves multi-step organic reactions. A common approach includes:
For example, a typical reaction might involve:
The molecular structure of [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid features:
The molecular formula is , and its molecular weight is approximately 270.25 g/mol.
The compound can undergo various chemical reactions, including:
For instance, when treated with strong bases, it may form salts or undergo hydrolysis reactions that could modify its functional groups .
The mechanism of action for compounds like [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves:
Studies have shown that similar pyridazinone derivatives exhibit significant anti-inflammatory effects in vivo, which could be attributed to their ability to modulate these biological pathways .
The compound has potential applications in:
Pyridazinone (1,2-diazin-6-one) represents a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry, characterized by a six-membered ring with two adjacent nitrogen atoms and a ketone group. Since their first synthesis in the mid-20th century, pyridazinone derivatives have evolved from synthetic curiosities to pharmacologically significant entities. Early research focused on their cardiovascular effects, exemplified by compounds like zardaverine and imazodan—potent phosphodiesterase III (PDE III) inhibitors developed as cardiotonic and antiplatelet agents [3] [10]. The 1990s marked a significant expansion in their therapeutic scope, with researchers exploiting the scaffold’s synthetic versatility to develop ligands for central nervous system (CNS), oncology, and immunology targets. Notably, Takeda Pharmaceuticals' discovery of TAK-063—a pyridazinone-based PDE10A inhibitor (IC₅₀ = 0.30 nM) with >15,000-fold selectivity over other PDEs—highlighted the scaffold’s potential for CNS penetration and high-affinity target engagement [1]. By the 2020s, over 30 pyridazinone-containing candidates entered clinical trials, spanning kinase inhibitors (e.g., ponatinib), anti-inflammatory agents, and antivirals, cementing pyridazinones as a versatile framework in rational drug design [3] [4].
Table 1: Evolution of Key Pyridazinone-Based Pharmaceuticals
Era | Compound | Therapeutic Application | Key Mechanism/Target |
---|---|---|---|
1980–1990s | Zardaverine | Asthma/COPD | PDE III/IV Inhibition |
1990–2000s | Imazodan | Congestive heart failure | PDE III Inhibition |
2000–2010s | TAK-063 | Schizophrenia (Phase II) | PDE10A Inhibition (IC₅₀ = 0.30 nM) |
2010–Present | Ponatinib | Chronic myeloid leukemia | BCR-ABL Kinase Inhibition |
2010–Present | DS21360717 | Solid tumors | FER Kinase Inhibition |
The bioactivity of pyridazinones is profoundly modulated by substituents at the C-3 and C-6 positions, with fluorine and methoxy groups emerging as critical pharmacophores. Fluorination, particularly at ortho- or para-positions of pendant aryl rings, enhances several properties:
Conversely, methoxy groups (-OCH₃) contribute:
Table 2: Impact of Fluorine and Methoxy Substituents on Pyridazinone Bioactivity
Substituent | Role in Target Engagement | Physicochemical Effect | Example Compound Activity |
---|---|---|---|
Ortho-Fluoro | Binds catalytic lysine (e.g., K590 in FES) | ↑ Lipophilicity (logP +0.3–0.5) | FER IC₅₀ = 2.6 nM [5] |
Para-Methoxy | Mediates H-bond with hinge region (e.g., E637 in FES) | ↑ Solubility / Metabolic stability | VEGFR-2 IC₅₀ = 60.7 nM [4] |
Ortho-Methoxy | Forces ring coplanarity for π-stacking | ↓ Unwanted metabolism | PDE10A IC₅₀ = 1.4 nM [1] |
The target compound, [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, integrates strategically chosen substituents poised to enhance target affinity and drug-like properties:
The compound’s predicted physicochemical profile—molecular weight 290.27 g/mol, moderate logD (−3.2 to 0.43), and polar surface area (89 Ų)—aligns with Lipinski’s criteria for oral bioavailability, making it a compelling candidate for lead optimization in oncology, immunology, or CNS disorders [6] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2